molecular formula C11H11ClO3 B2554820 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one CAS No. 879045-01-9

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

Cat. No.: B2554820
CAS No.: 879045-01-9
M. Wt: 226.66
InChI Key: NJMIQSNDSHMLOH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is a chemical building block of interest in medicinal chemistry research. It is characterized by the presence of both a 1,4-benzodioxan ring system and a reactive chloroalkanone chain. The 1,4-benzodioxan scaffold is a privileged structure in drug discovery, known to contribute to biological activity . Research indicates that derivatives containing the 1,4-benzodioxan core show significant potential as inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders such as Parkinson's disease . Furthermore, structurally similar chloro-substituted propanone derivatives are frequently employed as key synthetic intermediates in the development of compounds for various therapeutic areas, including antimalarial agents . This compound is provided For Research Use Only and is intended for use as a standard or synthetic intermediate in laboratory settings. It is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIQSNDSHMLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium carbonate, reducing agents like lithium hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one has been investigated for its potential as an antibacterial agent. It primarily targets pathogenic bacteria such as Escherichia coli and Bacillus subtilis by inhibiting biofilm formation, which enhances the effectiveness of other antibacterial treatments.

Mechanism of Action:

  • Target Pathogens: E. coli, B. subtilis
  • Mode of Action: Inhibition of bacterial biofilm formation
  • Biochemical Pathways: Interference with cell wall synthesis and protein synthesis.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules that contain benzodioxin structures. Its chlorinated nature allows for various substitution reactions, making it useful in synthesizing derivatives with tailored biological activities.

Biological Studies

Research indicates that this compound may have various biological activities beyond antibacterial effects. Preliminary studies suggest potential antioxidant properties and neuroprotective effects, making it a candidate for further exploration in therapeutic contexts .

Case Study 1: Antibacterial Activity

In a laboratory study focusing on the antibacterial properties of this compound, researchers found that the compound significantly reduced biofilm formation in E. coli cultures. This effect was attributed to its ability to disrupt essential bacterial processes.

Case Study 2: Synthesis of Derivatives

A research team synthesized several derivatives of this compound to evaluate their biological activity. One derivative exhibited enhanced antibacterial properties compared to the parent compound, demonstrating the utility of this compound as a scaffold for drug development .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one C₁₀H₉ClO₃ Chloroacetyl group 212.63 α-chloroketone; reactive toward nucleophiles
(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one C₂₁H₁₆ClNO₃ Quinoline-chloromethyl group, α,β-unsaturated ketone 365.81 Extended conjugation; potential fluorescence/chelating properties
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride (proroxan) C₂₀H₂₂ClNO₃ Pyrrolidinyl group, hydrochloride salt 367.85 Enhanced solubility in polar solvents; basic amine functionality
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid C₁₂H₁₂O₄ Cyclopropane-carboxylic acid 220.22 Acidic group; potential bioisostere for drug design
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride C₁₁H₁₄ClNO₂ Cyclopropane-amine, hydrochloride salt 247.69 Basic amine; improved aqueous solubility
2-Chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone C₁₅H₁₅ClNO₃ Pyrrole-methyl substituents 292.74 Steric hindrance; potential for heterocyclic interactions

Physicochemical and Functional Comparisons

Spectroscopic Data
  • IR/NMR: The target compound’s carbonyl stretch (C=O) is expected near 1700 cm⁻¹, while analogs like the Schiff base in show C=N stretches at ~1605 cm⁻¹ . The quinoline derivative () may exhibit aromatic C-H stretches near 3050 cm⁻¹.
  • 1H NMR : For proroxan (), signals for the benzodioxin protons appear at δ 6.8–7.0 ppm, while the pyrrolidinyl protons resonate at δ 2.5–3.5 ppm.

Biological Activity

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one (CAS Number: 93439-37-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₉ClO₃
  • Molecular Weight : 212.63 g/mol
  • Structure : The compound features a chloro group and a benzodioxin moiety which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antioxidant properties and potential neuroprotective effects. The following sections summarize key findings related to its biological activity.

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of benzodioxin derivatives. For instance:

  • Mechanism : These compounds often inhibit lipid peroxidation and scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage .
  • Case Study : A series of analogs were synthesized that demonstrated significant inhibition of lipid autoxidation in vitro, demonstrating potential therapeutic applications in conditions like stroke and trauma .

Neuroprotective Effects

Research has indicated that certain derivatives of benzodioxin can protect neuronal cells:

  • Study Findings : In animal models, compounds with similar structures to this compound have been shown to protect against neurodegeneration caused by oxidative stress. Specifically, these compounds were evaluated for their ability to penetrate the blood-brain barrier and exert neuroprotective effects .

Inhibition of Enzymatic Activity

The compound's structural features suggest potential interactions with various enzymes:

  • Lipoxygenase Inhibition : Compounds with similar structures have been identified as inhibitors of arachidonic acid lipoxygenases (ALOX15), which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain relief .

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile:

  • Toxicity Data : The compound is classified as harmful if swallowed and may cause skin irritation. Safety precautions are recommended when handling this compound in laboratory settings .

Research Findings Summary Table

Study FocusKey Findings
Antioxidant ActivityInhibits lipid peroxidation; protects against oxidative stress in neuronal cells .
Neuroprotective EffectsProtects mice from head injury effects; demonstrates brain penetration capabilities .
Enzyme InhibitionPotential inhibitor of ALOX15; may reduce inflammation .
ToxicityClassified as harmful; causes skin irritation; requires safety measures during handling .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one and its analogs?

  • Methodology : A solvent-free approach using dimethylformamide-dimethyl acetal (DMF-DMA) under reflux conditions for 10 hours is effective for synthesizing enaminone derivatives of 1,4-benzodioxin scaffolds. This method avoids solvent use, simplifying purification and improving yield .
  • Characterization : Confirm product identity via IR (carbonyl stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm), GC/MS for molecular ions, and elemental analysis (C, H, N ±0.3% theoretical) .

Q. How is the purity and structural integrity of the compound validated in academic settings?

  • Analytical Techniques :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Spectroscopy : ¹H NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and absence of byproducts.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 227.046) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Guidelines : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies at varying pH (e.g., pH 2–10) show maximal integrity in neutral buffers (pH 7.0, 25°C, >90% stability over 48 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or crystallinity data for this compound?

  • Approach :

Validate experimental conditions (e.g., solvent polarity, temperature) using dynamic light scattering (DLS) for aggregation analysis.

Replicate crystallization trials with SHELX software for X-ray diffraction refinement, ensuring unit cell parameters (e.g., monoclinic P2₁/c, a = 6.370 Å, b = 38.735 Å) match literature .

Cross-check purity via CHN analysis and DSC for polymorph detection.

Q. What strategies optimize the synthesis of biologically active derivatives (e.g., chalcones or sulfonamides)?

  • Design Principles :

  • Chalcone Derivatives : Introduce α,β-unsaturated ketone moieties via Claisen-Schmidt condensation (e.g., quinoline-substituted analogs for antimalarial activity) .
  • Sulfonamide Derivatives : React 1,4-benzodioxin-6-amine with benzenesulfonyl chloride under pH 10 (Na₂CO₃), followed by N-alkylation with LiH catalysis in DMF .
    • Biological Screening : Use triplicate in vitro assays (e.g., MIC for antibacterial activity, IC₅₀ for enzyme inhibition) with positive controls (e.g., ciprofloxacin for bacteria, acarbose for α-glucosidase) .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR)?

  • Workflow :

Perform DFT calculations (B3LYP/6-31G**) to map electron density and reactive sites (e.g., chloroacetone moiety for nucleophilic substitution).

Dock derivatives into target proteins (e.g., acetylcholinesterase) using AutoDock Vina, prioritizing compounds with ΔG < –8 kcal/mol.

Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. What advanced techniques characterize photophysical or metabolic properties?

  • Photostability : Use UV-vis spectroscopy (200–800 nm) with xenon lamp exposure (1000 W/m²) to quantify degradation kinetics.
  • Metabolite Profiling : Incubate with liver microsomes (human/rat), extract metabolites via SPE, and identify using UPLC-QTOF-MS (e.g., hydroxylation at benzodioxin C-2) .

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